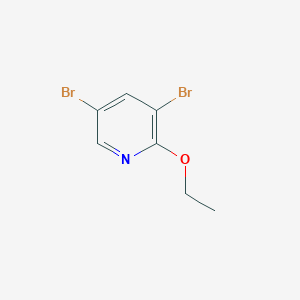

3,5-Dibromo-2-ethoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-2-ethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO/c1-2-11-7-6(9)3-5(8)4-10-7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWHLTABSSSGTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652057 | |

| Record name | 3,5-Dibromo-2-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856852-69-2 | |

| Record name | 3,5-Dibromo-2-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Heterocyclic Building Block

An In-Depth Technical Guide to 3,5-Dibromo-2-ethoxypyridine: Properties, Synthesis, and Reactivity

This compound is a halogenated pyridine derivative that has emerged as a pivotal building block in synthetic organic chemistry. Its strategic combination of a pyridine core, an electron-donating ethoxy group, and two reactive bromine atoms at the C3 and C5 positions makes it an exceptionally valuable intermediate. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of FDA-approved drugs, owing to its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] The dibromo functionality of this specific reagent allows for selective and sequential functionalization through modern cross-coupling methodologies, enabling the construction of complex molecular architectures for drug discovery, agrochemicals, and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, core reactivity, and applications for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. Understanding these characteristics is crucial for its appropriate handling, storage, and application in synthesis.

| Property | Value | Reference |

| CAS Number | 856852-69-2 | [3] |

| Molecular Formula | C₇H₇Br₂NO | [3] |

| Molecular Weight | 280.95 g/mol | [3] |

| Appearance | White to pale yellow solid (typical) | N/A |

| SMILES | CCOC1=NC=C(Br)C=C1Br | [3] |

| Storage | Sealed in dry, 2-8°C | [3] |

Spectroscopic Characterization (Predicted)

While a definitive experimental spectrum should be acquired for each batch, the expected ¹H NMR spectral data can be predicted based on analogous structures like 3,5-dibromopyridine and 2-methoxy-3,5-dibromopyridine.[4][5]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.1-8.3 ppm: (d, 1H, J ≈ 2.0-2.5 Hz). Aromatic proton at C6.

-

δ 7.8-8.0 ppm: (d, 1H, J ≈ 2.0-2.5 Hz). Aromatic proton at C4.

-

δ 4.4-4.6 ppm: (q, 2H, J ≈ 7.0 Hz). Methylene protons (-OCH₂CH₃).

-

δ 1.4-1.6 ppm: (t, 3H, J ≈ 7.0 Hz). Methyl protons (-OCH₂CH₃).

-

Synthesis of this compound

The most direct and common synthesis of this compound is achieved through the Williamson ether synthesis, starting from its precursor, 3,5-Dibromo-2-hydroxypyridine. This reaction involves the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide, which then undergoes an Sₙ2 reaction with an ethylating agent.

Causality in Experimental Design

-

Choice of Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is ideal. It irreversibly deprotonates the relatively acidic pyridinol proton, driving the reaction forward without competing as a nucleophile. Weaker bases like potassium carbonate (K₂CO₃) can also be used, often requiring higher temperatures or longer reaction times.

-

Choice of Solvent: An anhydrous, polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is preferred. These solvents effectively solvate the cation (e.g., Na⁺) while not interfering with the nucleophilicity of the resulting alkoxide, thereby accelerating the Sₙ2 reaction.

-

Ethylating Agent: Ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄) are common choices. Ethyl iodide is highly reactive, ensuring efficient ethylation.

Workflow: Synthesis via Williamson Etherification

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

-

Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3,5-Dibromo-2-hydroxypyridine (1.0 eq).

-

Solvation: Add anhydrous DMF (approx. 0.2 M concentration) via syringe and cool the resulting suspension to 0°C in an ice bath.

-

Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred suspension. Caution: H₂ gas is evolved.

-

Activation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases and the solution becomes homogeneous.

-

Ethylation: Cool the mixture back to 0°C and add ethyl iodide (1.2 eq) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor reaction progress by TLC or LC-MS.

-

Quench: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0°C.

-

Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a pure solid.

Chemical Reactivity: A Platform for Cross-Coupling

The true synthetic utility of this compound lies in the differential reactivity of its two carbon-bromine bonds in palladium-catalyzed cross-coupling reactions. These reactions provide powerful methods for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, coupling an organoboron species (boronic acid or ester) with an organohalide.[6][7] It is widely used to construct biaryl and vinyl-aryl structures.

The catalytic cycle proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridine, forming a Pd(II) complex. This is typically the rate-determining step.[6]

-

Transmetalation: In the presence of a base (e.g., K₂CO₃, Cs₂CO₃), the organic group from the activated boronic acid is transferred to the palladium center, displacing the halide.[8]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

-

Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon) three times.

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

-

Reaction: Heat the mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine.[9] This transformation is invaluable in pharmaceutical synthesis, where aryl amine moieties are prevalent.

Similar to the Suzuki coupling, this reaction involves a Pd(0)/Pd(II) catalytic cycle:

-

Oxidative Addition: Pd(0) inserts into the aryl bromide bond.

-

Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong base (typically an alkoxide like NaOt-Bu) is required to deprotonate the coordinated amine, forming a palladium-amido complex.[10]

-

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.[9][11]

The choice of phosphine ligand is critical for success, with sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) often providing the best results.[10]

-

Setup: In a glovebox or under an inert atmosphere, charge a vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., (±)-BINAP, 0.08 eq), and sodium tert-butoxide (1.4 eq).[12]

-

Reagent Addition: Add this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq).

-

Solvent: Add anhydrous, degassed toluene.

-

Reaction: Seal the vial and heat to 80-110°C with stirring for the required time (typically 4-24 hours).

-

Workup: After cooling, dilute the reaction with diethyl ether, filter through a pad of Celite to remove palladium residues, and concentrate the filtrate.

-

Purification: Purify the crude product by flash column chromatography.

Applications in Research and Development

The primary application of this compound is as a versatile scaffold for building complex molecules. Its di-halogenated nature allows for:

-

Sequential Functionalization: The bromine atoms can be addressed stepwise, often allowing for selective reaction at one position before the other, enabling the synthesis of tri-substituted pyridines with precise control over substituent placement.

-

Library Synthesis: It serves as an excellent starting point for creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery. By varying the coupling partners in Suzuki and Buchwald-Hartwig reactions, a wide array of analogues can be rapidly synthesized.

-

Access to Privileged Structures: The resulting substituted pyridine cores are integral to numerous biologically active agents, including kinase inhibitors, GPCR modulators, and anti-infective agents.[13]

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[14][15]

-

Ventilation: Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[16][17]

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[14]

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[15]

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[16]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This guide provides a foundational understanding of this compound. Experimental protocols should be adapted and optimized based on the specific substrates and equipment available. Always consult the relevant Safety Data Sheet (SDS) before use.

References

-

PubChem. (n.d.). 3,5-Dibromo-2-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dibromo-2-hydroxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Chem-Station. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from [Link]

-

Organic-Chemistry.org. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

-

Chemeurope.com. (n.d.). Buchwald-Hartwig reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]

-

Sobańska, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Sharma, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Retrieved from [Link]

-

Singh, H., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. Retrieved from [Link]

-

Leite, F., et al. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. Retrieved from [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 856852-69-2|this compound|BLD Pharm [bldpharm.com]

- 4. 3,5-Dibromopyridine(625-92-3) 1H NMR [m.chemicalbook.com]

- 5. 2-METHOXY-3,5-DIBROMO-PYRIDINE | 13472-60-1 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 11. Buchwald-Hartwig_reaction [chemeurope.com]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 13. mdpi.com [mdpi.com]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

- 17. jubilantingrevia.com [jubilantingrevia.com]

An In-Depth Technical Guide to 3,5-Dibromo-2-ethoxypyridine: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of 3,5-Dibromo-2-ethoxypyridine in Medicinal Chemistry

In the landscape of pharmaceutical research and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast array of heterocyclic compounds, substituted pyridines stand out for their prevalence in numerous approved drugs.[1][2] this compound (CAS Number: 856852-69-2) has emerged as a highly valuable, albeit specialized, intermediate for drug development professionals.[3] Its unique trifunctionalized scaffold, featuring two bromine atoms and an ethoxy group on a pyridine core, offers a versatile platform for the construction of complex molecular architectures.

This technical guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties and synthesis to its applications as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[4] The strategic positioning of the bromo and ethoxy substituents allows for a range of selective chemical transformations, making it a powerful tool in the medicinal chemist's arsenal.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is essential for its effective use in synthesis and for ensuring safe handling. While extensive experimental data for this compound is not broadly published, the properties of its close analog, 3,5-Dibromo-2-methoxypyridine, provide a reliable reference point.[5][6]

| Property | Value (for 3,5-Dibromo-2-methoxypyridine) | Reference |

| CAS Number | 13472-60-1 | [7] |

| Molecular Formula | C6H5Br2NO | [5] |

| Molecular Weight | 266.93 g/mol | [7] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 48-52 °C | [6] |

| Boiling Point | No data available | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | Inferred |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through several strategic pathways, primarily leveraging the principles of electrophilic aromatic substitution and nucleophilic aromatic substitution.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

A highly plausible and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 3,5-dibromo-2-chloropyridine, with sodium ethoxide.[8][9] The electron-withdrawing effect of the pyridine nitrogen and the bromine atoms activates the 2-position of the ring towards nucleophilic attack.[10][11]

Caption: Proposed synthesis of this compound via SNAr.

Experimental Protocol (Hypothetical)

The following protocol is a well-reasoned, hypothetical procedure based on established principles of nucleophilic aromatic substitution on pyridine rings.[8][9]

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.0 eq) in anhydrous ethanol (a suitable volume to ensure complete dissolution) with careful stirring. The reaction is exothermic and produces hydrogen gas, so appropriate safety precautions must be taken.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add a solution of 3,5-dibromo-2-chloropyridine (1.0 eq) in anhydrous ethanol dropwise at room temperature.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion of the reaction, cool the mixture to room temperature and carefully quench with water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

The Role of this compound in Drug Development

The strategic placement of three distinct functional groups on the pyridine ring makes this compound a versatile intermediate in the synthesis of complex drug molecules.[] The two bromine atoms can be selectively functionalized through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents.[8] The ethoxy group can also be modified or cleaved to a hydroxyl group if required, adding another layer of synthetic flexibility.[13]

Logical Framework for API Synthesis

Caption: A generalized workflow for the use of this compound in API synthesis.

Safe Handling and Storage

As with any halogenated organic compound, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety profiles of its analogs, such as 3,5-Dibromo-2-aminopyridine and 5-Bromo-2-methoxypyridine, provide valuable guidance.[14][15]

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[14][16]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[15]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[15]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[16]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[14]

Hazard Statements for Analogous Compounds:

The following GHS hazard statements are associated with closely related compounds and should be considered when handling this compound:

-

H315: Causes skin irritation.[17]

-

H318: Causes serious eye damage.[5]

-

H319: Causes serious eye irritation.[17]

-

H335: May cause respiratory irritation.[17]

Conclusion

This compound is a strategically important building block in medicinal chemistry and drug discovery. Its unique arrangement of functional groups provides a versatile platform for the synthesis of complex molecular architectures. While detailed experimental data for this specific compound is limited in publicly accessible literature, its synthesis and reactivity can be reliably inferred from its close analogs and the fundamental principles of organic chemistry. As the demand for novel therapeutics continues to grow, the utility of such specialized intermediates in the construction of new chemical entities is expected to increase.

References

-

PubChem. 3,5-Dibromo-2-methoxypyridine. PubChem. [Link].

-

PubChem. 3,5-Dibromo-2-hydroxypyridine. PubChem. [Link].

-

ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [Link].

-

YouTube. nucleophilic aromatic substitutions. YouTube. [Link].

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link].

-

Pharma Noble Chem Ltd. Pharma API Intermediates. Pharma Noble Chem Ltd. [Link].

-

Organic Syntheses. Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. Organic Syntheses. [Link].

- Google Patents. CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide.

-

PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link].

-

PMC. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. [Link].

- Google Patents. CN110759858A - Synthesis method of 2, 5-dibromopyridine.

-

Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. [Link].

-

PMC. Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches. PMC. [Link].

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 3,5-Dibromo-2-methoxypyridine - CAS:13472-60-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. 856852-69-2|this compound|BLD Pharm [bldpharm.com]

- 4. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 5. 3,5-Dibromo-2-methoxypyridine | C6H5Br2NO | CID 13567752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,5-Dibromo-2-methoxypyridine | 13472-60-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. scbt.com [scbt.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. 3,5-Dibromo-2-hydroxypyridine | C5H3Br2NO | CID 642826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. jubilantingrevia.com [jubilantingrevia.com]

An In-Depth Technical Guide to the Synthesis of 3,5-Dibromo-2-ethoxypyridine

Abstract

This technical guide provides a comprehensive overview of a robust and well-precedented synthetic pathway to obtain 3,5-Dibromo-2-ethoxypyridine, a valuable substituted pyridine derivative for research and development in pharmaceuticals and materials science. The primary focus of this document is a detailed exploration of the nucleophilic aromatic substitution (SNAr) approach, leveraging readily available precursors. This guide delves into the mechanistic underpinnings of the key reaction steps, provides a detailed experimental protocol, and discusses alternative synthetic strategies. The content is tailored for researchers, scientists, and professionals in drug development seeking a practical and scientifically rigorous resource for the synthesis of this important heterocyclic building block.

Introduction and Strategic Overview

This compound is a key heterocyclic compound whose structural features, including the presence of two bromine atoms and an ethoxy group on the pyridine ring, make it a versatile intermediate for the synthesis of more complex molecules. The bromine atoms can be selectively functionalized through various cross-coupling reactions, while the ethoxy group modulates the electronic properties of the pyridine ring.

Two principal synthetic strategies can be envisaged for the preparation of this compound:

-

Pathway 1: Electrophilic Aromatic Substitution. This approach involves the direct bromination of 2-ethoxypyridine. The ethoxy group at the 2-position is an activating group and directs electrophiles to the ortho and para positions (positions 3 and 5). While theoretically straightforward, this pathway may present challenges in controlling the extent of bromination and could lead to a mixture of mono-, di-, and poly-brominated products.

-

Pathway 2: Nucleophilic Aromatic Substitution (SNAr). This strategy commences with a pre-brominated pyridine scaffold, such as 3,5-dibromo-2-chloropyridine, followed by the displacement of the chloro group with an ethoxide nucleophile. This approach offers excellent regiochemical control and is generally high-yielding. The pyridine nitrogen atom withdraws electron density from the ring, particularly from the α-positions (C2 and C6), making these positions susceptible to attack by strong nucleophiles[1].

This guide will primarily focus on the detailed execution of Pathway 2, as it represents a more reliable and controllable synthetic route based on established chemical principles and analogous transformations found in the literature.

Recommended Synthesis Pathway: Nucleophilic Aromatic Substitution

The recommended pathway for the synthesis of this compound involves a two-step sequence starting from the commercially available 3,5-dibromopyridine. The overall transformation is depicted below:

Caption: Overall workflow for the synthesis of this compound via a chlorination and subsequent nucleophilic aromatic substitution sequence.

Step 1: Synthesis of 3,5-Dibromo-2-chloropyridine

The initial step involves the chlorination of 3,5-dibromopyridine. This transformation can be achieved using various chlorinating agents.

Step 2: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

The core of this synthetic approach is the nucleophilic aromatic substitution of the chlorine atom in 3,5-dibromo-2-chloropyridine with an ethoxide nucleophile.

The reaction proceeds via a classic SNAr mechanism, which is a two-step addition-elimination process[2].

-

Nucleophilic Attack: The strongly nucleophilic ethoxide ion attacks the electron-deficient carbon atom at the 2-position of the pyridine ring. This position is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen atom. This initial attack disrupts the aromaticity of the pyridine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge in this intermediate is stabilized by resonance, with delocalization onto the electronegative nitrogen atom, which is a key factor in favoring attack at the 2- and 4-positions of the pyridine ring[2].

-

Elimination of the Leaving Group: In the second step, the aromaticity of the pyridine ring is restored by the elimination of the leaving group, which in this case is the chloride ion. The departure of the chloride ion is facilitated by its stability as an anion.

The overall reaction is a net substitution of the chlorine atom with the ethoxy group.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3,5-Dibromo-2-chloropyridine | ≥98% | Commercially available |

| Sodium metal | Reagent grade | Commercially available |

| Anhydrous Ethanol (EtOH) | ≥99.5% | Commercially available |

| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | Commercially available |

| Diethyl ether | Anhydrous | Commercially available |

| Saturated aqueous NaCl solution (Brine) | - | Prepared in-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent grade | Commercially available |

Step-by-Step Procedure for Ethoxylation

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (e.g., 50 mL). Carefully add sodium metal (e.g., 1.1 equivalents relative to the starting halide) in small portions to the ethanol at room temperature under a nitrogen atmosphere. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide in ethanol.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add anhydrous N,N-dimethylformamide (DMF) (e.g., 50 mL).

-

Addition of Substrate: Dissolve 3,5-dibromo-2-chloropyridine (e.g., 1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the sodium ethoxide solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 70-90 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours. A similar reaction for the methoxy analogue is reported to be complete in 4 hours at 70 °C[3].

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into ice-water. A precipitate may form.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic layers and wash them with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure this compound.

Quantitative Data Summary

| Starting Material | Product | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

| 3,5-Dibromopyridine | 3-Bromo-5-methoxypyridine | NaOMe, DMF, 70 °C, 4 h | 62 | - | [3] |

| 3,5-Dibromopyridine | 3-Bromo-5-methoxypyridine | NaH, MeOH, DMF, 90 °C, 1 h | 73 | - | [3] |

Note: The yields provided are for the analogous synthesis of 3-bromo-5-methoxypyridine and serve as an estimation for the target synthesis.

Alternative Synthetic Pathway: Electrophilic Bromination

As previously mentioned, a potential alternative route to this compound is the direct bromination of 2-ethoxypyridine. The ethoxy group is an ortho-, para-directing and activating group, which should favor the introduction of bromine at the 3 and 5 positions.

Sources

Introduction: The Imperative for Rigorous Structural Elucidation

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Analysis of 3,5-Dibromo-2-ethoxypyridine

In the landscape of pharmaceutical research and drug development, the pyridine scaffold remains a cornerstone of medicinal chemistry. Its derivatives are integral to a vast array of therapeutic agents. This compound is a key substituted heterocycle, often employed as an intermediate in the synthesis of more complex molecular architectures. The precise placement of its substituents—two bromine atoms and an ethoxy group—is critical to its reactivity and its utility as a building block. Consequently, unambiguous structural verification is not merely a procedural step but a foundational requirement for advancing any synthetic campaign.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of organic molecules in solution.[1][2][3] This guide provides a comprehensive, in-depth analysis of this compound, moving from fundamental one-dimensional (1D) experiments to advanced two-dimensional (2D) correlation techniques. The methodologies and interpretations presented herein are designed to serve as a robust framework for researchers, ensuring both accuracy and confidence in their chemical characterization.

Part 1: Foundational Analysis via 1D NMR Spectroscopy

The initial and most fundamental step in NMR analysis involves the acquisition of 1D proton (¹H) and carbon-13 (¹³C) spectra. These experiments provide essential information regarding the chemical environment and connectivity of atoms within the molecule.

Experimental Protocol: Acquiring High-Fidelity 1D NMR Data

A self-validating protocol is essential for acquiring reproducible and high-quality data. The following procedure outlines the key steps for the analysis of this compound.

Sample Preparation & Instrumentation:

-

Sample Weighing: Accurately weigh approximately 10-15 mg of the this compound sample.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and for its single, well-defined residual solvent peak at ~7.26 ppm for ¹H NMR and ~77.16 ppm for ¹³C NMR. The choice of solvent can influence chemical shifts, so consistency is key.[4][5]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: The data should be acquired on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 2-5 seconds to allow for full magnetization recovery.

-

Number of Scans: 8-16, depending on sample concentration.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems) to ensure all carbon signals appear as singlets.

-

Spectral Width: ~220-240 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 128-1024, as ¹³C has a low natural abundance and is less sensitive than ¹H.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a direct map of the proton environments. For this compound, we anticipate four distinct signals corresponding to the two aromatic protons and the two chemically different sets of protons in the ethoxy group.

-

Ethoxy Group Protons: The ethoxy group (-O-CH₂-CH₃) gives rise to two signals: a quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃). The splitting pattern is a classic example of vicinal coupling (³JHH). The methylene protons are deshielded by the adjacent oxygen atom and will appear further downfield.

-

Pyridine Ring Protons: The pyridine ring contains two protons at the C4 and C6 positions. These protons are in different chemical environments and will couple to each other. Since they are separated by three bonds (a meta relationship), they will appear as two distinct doublets with a small coupling constant (⁴JHH), typically in the range of 2-3 Hz.[6] The proton at C6 is adjacent to the nitrogen atom, which typically results in a downfield shift compared to the proton at C4.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. For this molecule, all seven carbon atoms are chemically non-equivalent and should produce seven distinct signals.

-

Ethoxy Group Carbons: The two carbons of the ethoxy group will appear in the upfield (aliphatic) region of the spectrum, typically between 10-70 ppm.[7]

-

Pyridine Ring Carbons: The five carbons of the pyridine ring will appear in the downfield (aromatic) region.

-

C2, C3, C5: These carbons are directly attached to electronegative atoms (O, Br). C2, bonded to the oxygen of the ethoxy group, will be significantly deshielded. The carbons bonded to bromine (C3 and C5) will also have their chemical shifts influenced, though the effect of bromine is more complex than simple deshielding.[7]

-

C4, C6: These are the protonated carbons of the ring. Their chemical shifts will be influenced by the surrounding substituents.

-

Predicted ¹H and ¹³C NMR Data Summary

The following table summarizes the anticipated chemical shifts (δ), multiplicities, and coupling constants (J) for this compound in CDCl₃. These predictions are based on established principles and data from analogous structures.[8][9][10]

| Assignment | ¹H NMR Data | ¹³C NMR Data |

| δ (ppm) | Multiplicity | |

| H4 | ~7.9 - 8.1 | Doublet (d) |

| H6 | ~8.1 - 8.3 | Doublet (d) |

| -OCH₂- | ~4.3 - 4.5 | Quartet (q) |

| -CH₃ | ~1.4 - 1.6 | Triplet (t) |

| C2 | - | - |

| C3 | - | - |

| C5 | - | - |

Part 2: Unambiguous Assignment with 2D NMR Spectroscopy

While 1D NMR provides a foundational dataset, complex molecules or those with overlapping signals necessitate the use of 2D NMR techniques for definitive structural confirmation.[1][3][11] These experiments reveal through-bond correlations, allowing for the unequivocal assembly of the molecular structure.

Experimental Workflow for 2D NMR Analysis

The following workflow provides a logical sequence for acquiring and interpreting 2D NMR data.

Caption: A standard workflow for structural elucidation using 2D NMR.

¹H-¹H COSY: Mapping Proton Spin Systems

Correlation Spectroscopy (COSY) is the simplest 2D experiment and reveals which protons are coupled to each other, typically through two or three bonds.[12][13]

-

Expected Correlations:

-

A cross-peak between the doublet at ~8.1-8.3 ppm (H6) and the doublet at ~7.9-8.1 ppm (H4), confirming their meta-coupling on the pyridine ring.

-

A strong cross-peak between the quartet at ~4.3-4.5 ppm (-OCH₂-) and the triplet at ~1.4-1.6 ppm (-CH₃), confirming the ethoxy fragment.

-

-

Insight: The COSY spectrum definitively groups the signals into two independent spin systems: the aromatic system (H4-H6) and the aliphatic ethoxy system (CH₂-CH₃).

¹H-¹³C HSQC: Linking Protons to Their Carbons

Heteronuclear Single Quantum Coherence (HSQC) correlates protons directly to the carbons to which they are attached (one-bond C-H coupling).[14][15] This is the most reliable method for assigning the signals of protonated carbons.

-

Expected Correlations:

-

The aromatic proton signal for H4 will show a cross-peak to its corresponding carbon signal, C4.

-

The aromatic proton signal for H6 will show a cross-peak to its corresponding carbon signal, C6.

-

The methylene (-OCH₂-) proton quartet will correlate to the methylene carbon signal.

-

The methyl (-CH₃) proton triplet will correlate to the methyl carbon signal.

-

-

Insight: HSQC allows for the direct and unambiguous assignment of all protonated carbons (C4, C6, -OCH₂-, and -CH₃). The remaining three signals in the ¹³C spectrum must therefore belong to the quaternary carbons (C2, C3, and C5).

¹H-¹³C HMBC: Assembling the Molecular Skeleton

Heteronuclear Multiple Bond Correlation (HMBC) is arguably the most powerful tool for piecing together the complete molecular structure. It reveals correlations between protons and carbons over two and three bonds (and occasionally four).[12][15] This allows for the connection of the spin systems identified in COSY and the assignment of non-protonated (quaternary) carbons.

-

Key Expected Correlations:

-

From H6 (~8.1-8.3 ppm):

-

³J coupling to C4.

-

²J coupling to the quaternary carbon C5.

-

³J coupling to the quaternary carbon C2. This is a crucial correlation that links the aromatic ring to the ethoxy substituent.

-

-

From H4 (~7.9-8.1 ppm):

-

³J coupling to H6.

-

²J coupling to the quaternary carbons C3 and C5.

-

³J coupling to the quaternary carbon C2.

-

-

From -OCH₂- (~4.3-4.5 ppm):

-

²J coupling to the quaternary carbon C2, confirming the attachment point of the ethoxy group.

-

³J coupling to the methyl carbon (-CH₃).

-

-

Caption: Key HMBC correlations for structural confirmation.

-

Insight: The HMBC spectrum provides the final pieces of the puzzle. The correlation from the methylene protons (-OCH₂-) to C2 confirms the connectivity of the ethoxy group. The correlations from H4 and H6 to C2, C3, and C5 allow for the unambiguous assignment of all three quaternary carbons, thereby completing the structural elucidation.

Conclusion

The comprehensive NMR analysis of this compound is a multi-step process that builds a case for the molecular structure with increasing certainty. The initial 1D ¹H and ¹³C spectra provide fundamental data on the chemical environments of the nuclei. Subsequently, 2D correlation experiments—COSY, HSQC, and HMBC—serve to validate these initial hypotheses and provide unequivocal proof of the atomic connectivity. By systematically applying this workflow, researchers and drug development professionals can ensure the structural integrity of this key synthetic intermediate, a critical requirement for the successful advancement of any chemical research program.

References

-

Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. Retrieved from [Link]

-

Maciel, G. E., & Ruben, G. C. (1973). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry. Retrieved from [Link]

-

Pinto, D. C. G. A., et al. (2020). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Retrieved from [Link]

-

Amador-Sánchez, Y. A., et al. (2025). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. ResearchGate. Retrieved from [Link]

-

Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. Retrieved from [Link]

-

Abo-Ghalia, M., et al. (2009). Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. Scielo. Retrieved from [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. Semantic Scholar. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,5-Dibromo-2-hydroxypyridine. PubChem. Retrieved from [Link]

-

Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. AIP Publishing. Retrieved from [Link]

-

Demarco, P. V., et al. (1968). Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. Journal of the American Chemical Society. Retrieved from [Link]

-

Maciel, G. E., & Ruben, G. C. (1973). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Science Publishing. Retrieved from [Link]

-

Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Retrieved from [Link]

-

Brzezinski, B., & Szafran, M. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. Retrieved from [Link]

-

Schuster, I. I., & Roberts, J. D. (1979). Halogen complexes of pyridines. A proton and carbon-13 nuclear magnetic resonance study. The Journal of Organic Chemistry. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

-

ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Bromo-2-ethoxypyridine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

-

Soderberg, T. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry - NC State University Libraries. Retrieved from [Link]

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (E)-N'-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide. PubChem. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 3,5-dibromopyridine-N-oxide.

-

YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

-

Heterocyclic Letters. (2021). A convenient and scalable synthesis of 2,5-dibromopyridine. Retrieved from [Link]

-

Kwan, E. E. (n.d.). 2D NMR Problem Solving. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

-

Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

-

Organic Syntheses. (2015). Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. Retrieved from [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

Anet, F. A. L. (1962). Coupling constants in rigid five-membered rings: n.m.r. spectra of the camphane-2,3-diols. Canadian Journal of Chemistry. Retrieved from [Link]

-

White Rose Research Online. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Retrieved from [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. Proton NMR Table [www2.chemistry.msu.edu]

- 8. 3,5-Dibromopyridine(625-92-3) 1H NMR [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. spectrabase.com [spectrabase.com]

- 11. emerypharma.com [emerypharma.com]

- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

"3,5-Dibromo-2-ethoxypyridine" mass spectrometry

An In-Depth Technical Guide to the Mass Spectrometry of 3,5-Dibromo-2-ethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. Halogenated heterocyclic compounds, such as this compound, are prevalent scaffolds in drug discovery and organic electronics. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural information based on the mass-to-charge ratio of ionized molecules.[1][2] This guide provides a comprehensive technical overview of the mass spectrometric behavior of this compound, focusing on the principles of ionization, the predictable and characteristic isotopic patterns, and the logical fragmentation pathways that enable its unambiguous identification. Understanding these core principles is essential for researchers in compound verification, metabolite identification, and quality control.

Molecular Ion and Isotopic Distribution: The Dibromo Signature

The most telling feature in the mass spectrum of a brominated compound is its unique isotopic pattern, arising from the near-equal natural abundance of the two stable isotopes of bromine, 79Br (50.69%) and 81Br (49.31%).[3][4] For a molecule containing two bromine atoms, like this compound, this results in a characteristic triplet of peaks for the molecular ion (M, M+2, and M+4) with a relative intensity ratio of approximately 1:2:1.[5]

The molecular formula for this compound is C7H7Br2NO. The expected molecular weight and the corresponding m/z values for the molecular ion cluster are detailed in the table below.

| Ion | Isotopic Composition | Approximate m/z | Relative Abundance |

| [M]•+ | C7H7(79Br)2NO | 279 | ~1 |

| [M+2]•+ | C7H7(79Br)(81Br)NO | 281 | ~2 |

| [M+4]•+ | C7H7(81Br)2NO | 283 | ~1 |

Table 1: Predicted isotopic distribution for the molecular ion of this compound.

This distinctive 1:2:1 triplet is a powerful diagnostic tool for confirming the presence of two bromine atoms in the molecule or any of its fragments.

Fragmentation Analysis under Electron Ionization (EI)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[2][6] The resulting fragmentation pattern serves as a molecular fingerprint, providing rich structural information. For this compound, the fragmentation is anticipated to be driven by the functionalities present: the ethoxy group, the pyridine ring, and the bromine substituents.

Primary Fragmentation Pathways

-

Alpha-Cleavage of the Ethoxy Group: A common fragmentation pathway for ethers is the cleavage of the C-C bond adjacent to the oxygen atom.[7] In this case, the loss of a methyl radical (•CH3) is a probable event, leading to the formation of a stable oxonium ion.

-

Loss of Ethylene: Another characteristic fragmentation of ethyl ethers is the elimination of a neutral ethylene molecule (C2H4) via a rearrangement process, resulting in a hydroxyl-substituted pyridine radical cation.

-

Loss of the Ethyl Group: Cleavage of the O-C bond of the ethoxy group can lead to the loss of an ethyl radical (•C2H5), forming a pyridone-like cation.

-

Loss of Bromine: The carbon-bromine bonds are susceptible to cleavage, leading to the loss of a bromine radical (•Br). This will result in a fragment ion that still shows the isotopic signature of a single bromine atom (a 1:1 doublet for M' and M'+2). Sequential loss of both bromine atoms is also possible.

The interplay of these pathways will define the overall appearance of the mass spectrum. Below is a diagram illustrating the most probable primary fragmentation pathways.

Caption: Primary fragmentation pathways of this compound.

Secondary Fragmentation

The primary fragment ions will likely undergo further fragmentation, leading to a complex but interpretable spectrum. For instance, the ion resulting from the loss of ethylene ([C6H4Br2NO]•+) can subsequently lose a bromine atom. Similarly, the ion formed by the loss of a bromine atom ([C7H7BrNO]•+) can then lose an ethylene molecule.

Caption: Sequential fragmentation of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A robust method for analyzing this compound involves Gas Chromatography coupled with Mass Spectrometry (GC-MS), which separates the analyte from any impurities before it enters the mass spectrometer.[8]

Step-by-Step Methodology

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Perform a serial dilution to a final concentration of 1-10 µg/mL.

-

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase temperature at 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ion Source: Electron Ionization (EI).[9]

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum for this peak.

-

Analyze the molecular ion cluster to confirm the presence of two bromine atoms.

-

Identify and assign structures to the major fragment ions based on the predicted pathways.

-

Summary of Predicted Key Ions

| m/z (79Br) | Ion Formula | Description | Isotopic Pattern |

| 279 | [C7H7Br2NO]•+ | Molecular Ion (M) | 1:2:1 triplet at m/z 279, 281, 283 |

| 251 | [C5H3Br2NO]•+ | [M - C2H4]•+ | 1:2:1 triplet at m/z 251, 253, 255 |

| 250 | [C5H2Br2N]+ | [M - •OC2H5]+ | 1:2:1 triplet at m/z 250, 252, 254 |

| 200 | [C7H7BrNO]•+ | [M - Br]+ | 1:1 doublet at m/z 200, 202 |

| 172 | [C5H3BrNO]•+ | [M - C2H4 - Br]+ | 1:1 doublet at m/z 172, 174 |

Table 2: Summary of predicted key ions in the EI mass spectrum of this compound.

Conclusion

The mass spectrometry of this compound is characterized by a highly diagnostic molecular ion cluster and a series of predictable fragmentation pathways. By leveraging the principles of isotopic abundance and established fragmentation mechanisms of related chemical moieties, researchers can confidently identify this compound and elucidate its structure. The methodologies and theoretical framework presented in this guide offer a robust system for the analysis of this and similar halogenated heterocyclic molecules, ensuring scientific integrity and accelerating research and development efforts.

References

-

National Institute of Standards and Technology. (n.d.). Pyridine, 2-ethoxy-. NIST WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 18). 13.3: Isotopes in Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.5. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dibromo-2-methoxypyridine. Retrieved from [Link]

-

PubMed. (2014, April 2). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethoxypyridine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

MDPI. (2023, August 3). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Retrieved from [Link]

-

National Institutes of Health. (2024, August 7). Understanding isotopes, isomers, and isobars in mass spectrometry. Retrieved from [Link]

-

Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxypyridine. Retrieved from [Link]

-

Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). CH3Br mass spectrum of bromomethane fragmentation pattern. Retrieved from [Link]

-

Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]

Sources

- 1. Understanding isotopes, isomers, and isobars in mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 5. GCMS Section 6.5 [people.whitman.edu]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Starting materials for "3,5-Dibromo-2-ethoxypyridine" synthesis

An In-depth Technical Guide to the Starting Materials for the Synthesis of 3,5-Dibromo-2-ethoxypyridine

Introduction

This compound is a key building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. Its utility stems from the strategic placement of reactive sites: the bromine atoms at the 3- and 5-positions are amenable to a variety of cross-coupling reactions, while the ethoxy group at the 2-position influences the electronic properties of the pyridine ring. This guide provides a comprehensive overview of the primary synthetic routes to this valuable intermediate, focusing on the selection of starting materials and the rationale behind the associated chemical transformations.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached from several key starting materials. The choice of a particular route is often dictated by the availability and cost of the precursors, as well as the desired scale of the reaction and the available laboratory equipment. The most common strategies involve either the direct bromination of an ethoxypyridine precursor or the etherification of a pre-brominated pyridinone.

Route 1: Electrophilic Bromination of 2-Ethoxypyridine

This approach is conceptually the most direct, involving the introduction of bromine atoms onto the 2-ethoxypyridine scaffold. The ethoxy group at the 2-position is an activating group, directing electrophilic substitution to the 3- and 5-positions of the pyridine ring.

Causality of Experimental Choices

The key to this synthesis is controlling the extent of bromination. The use of a suitable brominating agent and solvent system is crucial to achieve the desired dibrominated product while minimizing the formation of monobrominated or other side products. N-Bromosuccinimide (NBS) is often preferred over elemental bromine for its ease of handling and more moderate reactivity. The reaction is typically carried out in an aprotic solvent, such as acetonitrile or a chlorinated solvent, to avoid side reactions with the solvent.

Experimental Protocol: Bromination of 2-Ethoxypyridine

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethoxypyridine in a suitable aprotic solvent (e.g., acetonitrile).

-

Reagent Addition: Slowly add 2.2 equivalents of N-Bromosuccinimide (NBS) to the solution. The reaction is often initiated at room temperature and may be gently heated to ensure completion.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Data Summary

| Starting Material | Brominating Agent | Solvent | Temperature | Typical Yield |

| 2-Ethoxypyridine | N-Bromosuccinimide | Acetonitrile | Room Temp. to Reflux | Moderate to High |

Workflow Diagram

Caption: Synthetic route from 2-ethoxypyridine.

Route 2: Etherification of 3,5-Dibromo-2-hydroxypyridine

An alternative and widely used strategy is the etherification of 3,5-Dibromo-2-hydroxypyridine (which exists in tautomeric equilibrium with 3,5-Dibromo-2(1H)-pyridinone)[1][2][3][4]. This method is advantageous because 3,5-Dibromo-2-hydroxypyridine is a commercially available and relatively inexpensive starting material. The reaction is a classic Williamson ether synthesis.

Causality of Experimental Choices

The success of this reaction hinges on the deprotonation of the hydroxyl group of the pyridinone tautomer to form a nucleophilic pyridinoxide, which then attacks an ethylating agent. A strong base, such as sodium hydride, is typically used to ensure complete deprotonation. The choice of ethylating agent can vary, with ethyl iodide or diethyl sulfate being common options. A polar aprotic solvent like N,N-dimethylformamide (DMF) is ideal for this reaction as it solvates the cation of the base, enhancing the nucleophilicity of the pyridinoxide.

Experimental Protocol: Williamson Ether Synthesis

-

Preparation: To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF in a flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3,5-Dibromo-2-hydroxypyridine in DMF dropwise at 0 °C.

-

Deprotonation: Allow the mixture to stir at room temperature for a period to ensure complete deprotonation, which is often indicated by the cessation of hydrogen gas evolution.

-

Ethylating Agent Addition: Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the complete consumption of the starting material.

-

Work-up: Carefully quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product is purified by column chromatography on silica gel.

Data Summary

| Starting Material | Base | Ethylating Agent | Solvent | Temperature | Typical Yield |

| 3,5-Dibromo-2-hydroxypyridine | Sodium Hydride | Ethyl Iodide | DMF | 0 °C to Room Temp. | High |

Workflow Diagram

Caption: Synthesis via Williamson etherification.

Alternative Starting Materials and Synthetic Considerations

While the two routes described above are the most common, other starting materials can be considered depending on availability and synthetic goals.

-

From 3,5-Dibromopyridine: It is conceivable to introduce an ethoxy group at the 2-position of 3,5-dibromopyridine via a nucleophilic aromatic substitution (SNAAr) reaction. However, this is generally challenging as the pyridine ring is electron-deficient and requires strong activation, such as the presence of a good leaving group or the formation of an N-oxide, to facilitate the substitution. The synthesis of 3,5-dibromopyridine itself can be achieved by the bromination of pyridine, often under harsh conditions using oleum and bromine.[5]

-

Multi-step Synthesis from 2-Aminopyridine: A more lengthy but viable route could start from 2-aminopyridine. This would involve a sequence of reactions such as bromination to 2-amino-3,5-dibromopyridine, followed by a Sandmeyer reaction to replace the amino group with a hydroxyl group, and finally etherification as described in Route 2. The bromination of 2-aminopyridine can sometimes lead to a mixture of products, which would necessitate careful purification.[6]

Conclusion

The synthesis of this compound is most reliably achieved through two primary pathways: the direct bromination of 2-ethoxypyridine and the Williamson ether synthesis from 3,5-Dibromo-2-hydroxypyridine. The choice between these routes will depend on factors such as the cost and availability of starting materials, desired scale, and safety considerations. For large-scale synthesis, the etherification of the commercially available 3,5-Dibromo-2-hydroxypyridine often presents the most practical and economical option. A thorough understanding of the underlying reaction mechanisms and careful control of reaction conditions are paramount to achieving high yields and purity of this important synthetic intermediate.

References

-

AOBChem. (n.d.). 3,5-Dibromo-2-hydroxypyridine. Retrieved from [Link]

-

Heterocyclic Letters. (2021). A convenient and scalable method for preparation of 2,5-dibromopyridine. 11(3), 447-452. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dibromo-2-hydroxypyridine. Retrieved from [Link]

Sources

- 1. aobchem.com [aobchem.com]

- 2. scbt.com [scbt.com]

- 3. 3,5-Dibromo-2-hydroxypyridine | C5H3Br2NO | CID 642826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 13472-81-6|3,5-Dibromo-2-hydroxypyridine|BLD Pharm [bldpharm.com]

- 5. 3,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]

- 6. heteroletters.org [heteroletters.org]

A Senior Application Scientist's Guide to 3,5-Dibromo-2-ethoxypyridine: A Versatile Heterocyclic Building Block

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Pre-Functionalized Pyridine Scaffold

In the landscape of modern medicinal chemistry and materials science, the pyridine ring stands out as a "privileged scaffold," a core structural motif found in a remarkable number of FDA-approved drugs and functional materials.[1][2][3] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone of drug design. However, the true potential of this scaffold is unlocked through precise functionalization. 3,5-Dibromo-2-ethoxypyridine emerges as a research chemical of significant strategic value, offering a pre-functionalized, stable, and highly reactive platform for complex molecular synthesis.

This guide provides an in-depth technical overview of this compound, moving beyond simple catalog data to explain the causality behind its synthesis, reactivity, and application. We will explore its physicochemical properties, validated synthetic protocols, and its role as a key intermediate, particularly in the context of creating novel therapeutic agents and agrochemicals.[4][5] The strategic placement of two bromine atoms at the C3 and C5 positions provides orthogonal handles for sequential, site-selective cross-coupling reactions, while the 2-ethoxy group modulates the electronic character of the ring and offers an additional point for potential modification. This combination makes it an invaluable tool for constructing diverse molecular architectures.

Section 1: Physicochemical Characteristics and Spectroscopic Profile

A comprehensive understanding of a research chemical begins with its fundamental properties. These data points are critical for experimental design, safety considerations, and analytical characterization.

Core Properties

The essential identification and handling parameters for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 856852-69-2 | [6] |

| Molecular Formula | C₇H₇Br₂NO | [6] |

| Molecular Weight | 280.95 g/mol | [6] |

| Appearance | White to off-white crystalline powder or solid | |

| Purity | Typically >98.0% (by GC or HPLC) | |

| Storage | Sealed in dry, 2-8°C, under inert atmosphere | [6][7] |

Spectroscopic Signature (Anticipated)

-

¹H NMR: The proton NMR spectrum is expected to be the most informative for routine characterization. Key signals would include:

-

A triplet at ~1.4 ppm (3H), corresponding to the methyl protons of the ethoxy group.

-

A quartet at ~4.4 ppm (2H), corresponding to the methylene protons of the ethoxy group.

-

Two doublets in the aromatic region (~7.8-8.2 ppm, 1H each), representing the two pyridine ring protons, coupled to each other.

-

-

¹³C NMR: The carbon spectrum would show seven distinct signals: two for the ethoxy group and five for the pyridine ring, with the carbon atoms attached to bromine exhibiting characteristic shifts.

-

Mass Spectrometry (MS): The mass spectrum would display a distinctive isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with major peaks corresponding to the molecular ion [M]+, [M+2]+, and [M+4]+ in an approximate 1:2:1 ratio.

Section 2: Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that relies on fundamental principles of aromatic chemistry. The most logical and field-proven approach involves the initial dibromination of a pyridine precursor followed by a nucleophilic aromatic substitution to introduce the ethoxy group.

Synthetic Pathway Overview

The synthesis begins with pyridine, a readily available starting material. The process involves two key transformations:

-

Electrophilic Bromination: Direct bromination of the pyridine ring to install the two bromine atoms at the 3 and 5 positions.

-

Nucleophilic Substitution: Introduction of the ethoxy group at the 2-position via reaction with sodium ethoxide. This reaction is facilitated by the electron-withdrawing nature of the bromine atoms and the pyridine nitrogen.

The overall synthetic workflow is depicted below.

Caption: Proposed synthetic pathway to this compound.

Detailed Synthesis Protocol

This protocol provides a self-validating methodology, incorporating purification and characterization checkpoints.

Part A: Synthesis of 3,5-Dibromopyridine [11]

-

Reaction Setup: In a fume hood, cautiously add pyridine (100g) to a mixture of concentrated sulfuric acid (100g) and thionyl chloride (300g) in a flask equipped with a reflux condenser and a dropping funnel.

-

Bromination: Heat the mixture to reflux. Slowly add bromine (550g) dropwise over 10 hours. The causality here is that the acidic medium activates the pyridine ring towards electrophilic substitution, while the high temperature is necessary to overcome the ring's inherent deactivation.

-

Reaction Monitoring & Workup: After the addition is complete, maintain the reaction at 130°C until the evolution of red-brown gas ceases. Cool the mixture and perform steam distillation. The crude 3,5-dibromopyridine will precipitate in the distillate.

-

Purification & Validation: Collect the crude product by filtration. Recrystallize from methanol to yield pure 3,5-dibromopyridine. The product's identity should be confirmed by melting point and ¹H NMR spectroscopy. The expected yield is approximately 82%.[11]

Part B: Synthesis of this compound (Based on analogous methoxy-synthesis[12])

-

Preparation of Nucleophile: In a dry, inert atmosphere (e.g., under nitrogen or argon), prepare sodium ethoxide by carefully dissolving sodium metal (1.2 eq.) in anhydrous ethanol (a sufficient volume to dissolve).

-

Nucleophilic Substitution: Add the prepared sodium ethoxide solution to a solution of 3,5-dibromopyridine (1.0 eq.) in dry DMF. The choice of a polar aprotic solvent like DMF is critical as it effectively solvates the sodium cation, enhancing the nucleophilicity of the ethoxide anion.

-

Reaction Conditions: Heat the reaction mixture to 70-90°C for several hours. The reaction progress should be monitored by TLC or LC-MS. The electron-withdrawing effect of the two bromine atoms makes the C2 position sufficiently electrophilic for the ethoxide to attack and displace a hydride ion, which is then oxidized. A more common variant would be starting from 2,3,5-tribromopyridine where the 2-bromo is selectively substituted. However, direct C-H activation and substitution is also possible under specific conditions. A more reliable method starts from 3,5-Dibromo-2-hydroxypyridine via Williamson ether synthesis.

-

Workup and Purification: After cooling, pour the reaction mixture into ice water to precipitate the crude product. Collect the solid by filtration. Purify the crude material using column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

-

Final Validation: Combine the pure fractions and remove the solvent under reduced pressure. The final product's identity and purity (>98%) must be confirmed by ¹H NMR, ¹³C NMR, and MS analysis.

Section 3: Applications in Research and Development

The utility of this compound lies in its capacity to serve as a versatile scaffold for building molecular complexity through metal-catalyzed cross-coupling reactions.

Core Reactivity and Strategic Use

The two bromine atoms are the primary reactive sites. Their differing electronic environments (C3 vs. C5) can potentially allow for selective, sequential reactions under carefully controlled conditions. This makes the molecule an ideal substrate for:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids to form C-C bonds, introducing aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals.